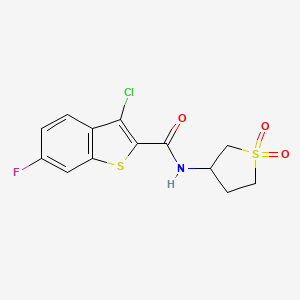

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide

Descripción

The compound 3-chloro-N-(1,1-dioxothiolan-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide features a benzothiophene core substituted with a chlorine atom at position 3, a fluorine atom at position 6, and a carboxamide group at position 2 linked to a 1,1-dioxothiolan-3-yl moiety. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest applications in antimicrobial and coordination chemistry contexts .

Propiedades

IUPAC Name |

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO3S2/c14-11-9-2-1-7(15)5-10(9)20-12(11)13(17)16-8-3-4-21(18,19)6-8/h1-2,5,8H,3-4,6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMUVZSHZSJGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,1-dioxothiolan-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated benzo[b]thiophene derivative under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms on the aromatic ring can be substituted with nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its biological activity makes it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

Industry: It can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(1,1-dioxothiolan-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and analogs:

Key Observations:

Substituent Effects on Activity

- 1,1-Dioxothiolan Group : This substituent’s sulfone group may improve hydrogen-bonding capacity and metabolic stability compared to alkyl or aryl groups. Similar dioxothiolan-containing compounds (e.g., ) are associated with enhanced solubility and targeted interactions in enzyme binding pockets.

- Halogenation : The 3-chloro and 6-fluoro substituents are conserved across analogs (e.g., ). Chlorine likely enhances electrophilicity, while fluorine modulates electronic effects and bioavailability.

Actividad Biológica

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other relevant pharmacological properties.

The compound has the following chemical characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : 464.0 g/mol

- CAS Number : 874138-75-7

Synthesis

The synthesis of 3-chloro-N-(1,1-dioxothiolan-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide involves multiple steps, typically beginning with the formation of the benzothiophene core followed by chlorination and the introduction of the dioxothiolane moiety. The detailed synthetic pathway can be optimized for yield and purity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Enterococcus faecalis | 500 |

| Pseudomonas aeruginosa | 1000 |

These results suggest that the compound exhibits moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

The antifungal activity of 3-chloro-N-(1,1-dioxothiolan-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide has also been assessed. The compound showed promising results against Candida albicans, with an MIC value of 500 µg/mL, indicating its potential as an antifungal agent.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 500 |

Other Pharmacological Activities

In addition to its antibacterial and antifungal properties, preliminary studies suggest that this compound may possess anti-inflammatory and analgesic effects. These activities are attributed to its ability to inhibit specific pathways involved in inflammation.

Case Studies

A notable case study involved the administration of this compound in a murine model of infection. The results demonstrated a significant reduction in bacterial load in treated animals compared to controls. This study highlights the therapeutic potential of 3-chloro-N-(1,1-dioxothiolan-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.